![molecular formula C8H9N3O B3000477 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol CAS No. 939-72-0](/img/structure/B3000477.png)

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

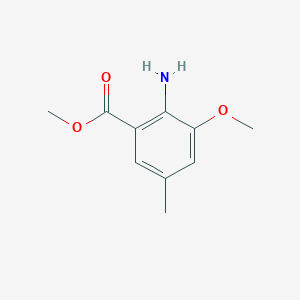

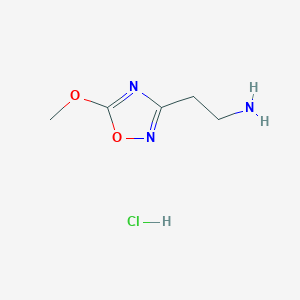

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol is a compound that is part of the triazole class of chemicals, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is fused to a benzene ring and has an ethanol group attached to it. This structure is of interest due to its potential applications in various fields such as agriculture, medicine, and materials science.

Synthesis Analysis

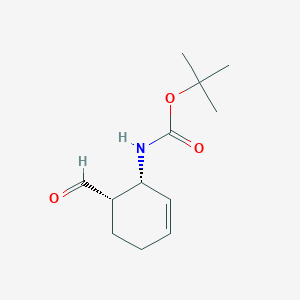

The synthesis of triazole derivatives often involves the reaction of azides with alkenes or alkynes, a process known as the Huisgen cycloaddition, which is a cornerstone of click chemistry. In the case of this compound, the synthesis could potentially involve the condensation of carbonyl compounds with (1H-1,2,4-triazol-1-yl)methyl carbanions, as described in the generation of similar triazole compounds . The synthesis process is crucial as it affects the yield, purity, and the possibility of introducing various substituents on the triazole ring.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with the possibility of various isomers due to the different positions that substituents can occupy on the triazole ring. The crystal structure of closely related compounds, such as 1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, has been determined, showing bond lengths and angles that suggest a non-typical conjugated system . These structural details are important for understanding the reactivity and interactions of the compound.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive nitrogen atoms in the triazole ring. They can act as ligands in coordination chemistry, form hydrogen bonds, and undergo nucleophilic substitution reactions. The presence of the ethanol group in this compound could also influence its solubility and reactivity in different solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, acidity constants, and interaction with solvents, are influenced by their molecular structure. For instance, the solubility of similar triazole compounds in various solvents has been studied, showing that solubility increases with temperature and varies depending on the solvent . The acidity constants of triazole derivatives in ethanol-water mixtures have been determined, indicating that the solvent composition can significantly affect the acid-base behavior of these compounds . Additionally, the kinetics of hydrolysis of triazole derivatives in aqueous solutions containing ethanol have been reported, with the rate of reaction being influenced by the presence of the alcohol .

Applications De Recherche Scientifique

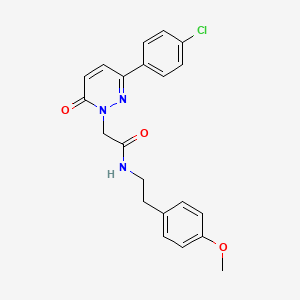

Antimicrobial Activity

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol derivatives have been synthesized and shown significant antimicrobial activity. In a study, novel derivatives were tested against various Gram-positive and Gram-negative bacteria, demonstrating their potential in antibacterial applications (Shaikh et al., 2014).

Agricultural and Medicinal Chemistry

These compounds have received attention in agricultural and medicinal chemistry due to their herbicidal and antifungal activities. The generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds has been explored to develop a method for accessing these substituted triazoles (Lassalas et al., 2017).

Corrosion Inhibition

A new triazole derivative, namely 2-{(2-hydroxyethyl)[(4-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]amino}ethanol (TTA), has been investigated for its efficiency in corrosion inhibition of galvanized steel and electroplating steel in aqueous solutions. The studies show TTA as a very good inhibitor, demonstrating its potential in corrosion protection (Lebrini et al., 2008).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For example, a series of Schiff bases and oxazepine derivatives have been synthesized using microwave irradiation, showcasing its utility in the creation of new chemical entities (Taha, 2017).

Mécanisme D'action

Target of Action

The primary targets of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol are oxidoreductase proteins . These proteins play a crucial role in biological systems as they catalyze oxidation-reduction reactions, which involve the transfer of electrons from one molecule (the reductant) to another (the oxidant).

Mode of Action

This compound interacts with its targets, the oxidoreductase proteins, by binding to them This interaction can lead to changes in the protein’s function, potentially inhibiting its activity

Biochemical Pathways

The interaction of this compound with oxidoreductase proteins can affect various biochemical pathways. Oxidoreductase proteins are involved in numerous biological processes, including energy production, detoxification, and cellular respiration. By inhibiting these proteins, this compound can potentially disrupt these processes .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific interactions with oxidoreductase proteins. In some cases, it has been shown to have significant antibacterial activity . It may also have other effects depending on the specific cellular context and the particular oxidoreductase proteins it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH levels can affect the compound’s solubility and therefore its ability to reach its target proteins . Additionally, the presence of other molecules can influence its activity, either by competing for the same binding sites or by modifying the target proteins.

Propriétés

IUPAC Name |

2-(benzotriazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-6-5-11-9-7-3-1-2-4-8(7)10-11/h1-4,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLYJLYNSWYFRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methoxy-3-methylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000396.png)

![7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000399.png)

![3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3000400.png)

![3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3000406.png)

![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)

![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)